2H-1,3-oxazol-2-id-4-one

p38 MAPK Anti-inflammatory Kinase inhibitors

Researchers need heterocyclic scaffolds with validated differentiation over common bioisosteres to de-risk SAR campaigns. This isoxazolone core delivers quantifiable advantages. - **Potency gain**: 2-fold IC50 improvement vs. imidazole in p38 MAPK inhibitor programs, enabling lower dosing. - **Antimicrobial parity**: MIC 0.313-1.25 μg/mL vs. B. subtilis & C. albicans (matches pyrazolones). - **Non-opioid analgesic efficacy**: Active at 6 mg/kg, no naloxone reversibility. - **Stock**: Multiple pack sizes available for immediate dispatch.

Molecular Formula C3H2NO2-
Molecular Weight 84.05 g/mol
Cat. No. B8720554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-1,3-oxazol-2-id-4-one
Molecular FormulaC3H2NO2-
Molecular Weight84.05 g/mol
Structural Identifiers
SMILESC1C(=O)N=[C-]O1
InChIInChI=1S/C3H2NO2/c5-3-1-6-2-4-3/h1H2/q-1
InChIKeyWDGCBNTXZHJTHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2H-1,3-Oxazol-2-id-4-one & Isoxazolones: Pharmacological Profile


2H-1,3-Oxazol-2-id-4-one, commonly identified as the core isoxazolone or oxazolone heterocycle, is a five-membered ring system containing nitrogen and oxygen atoms with a keto group at position 4 . This scaffold belongs to the broader oxazole/isoxazole family, which has been extensively exploited in medicinal chemistry and agrochemical development due to its diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and herbicidal properties [1]. The compound's molecular formula is C3H2NO2−, with a molecular weight of approximately 84.05 g/mol . Isoxazolones are notable for their strong UV absorption within a wide wavelength range, enabling applications in luminescence sensitization and analytical chemistry [2].

1
p38 MAP kinase pathway inhibition studies
Bioisosteric kinase inhibitor screening
2
Antimicrobial screening against Gram-positive, Gram-negative, and fungal strains
MIC-based comparator assays
3
Preemergence herbicide target research (Protox inhibition)
Application timing response context
4
Non-opioid pain pathway and antioxidant mechanism investigation
Pathway-response model context

2H-1,3-Oxazol-2-id-4-one: Why Generic Analogs Fail


Although isoxazolones share structural similarity with isoxazoles and pyrazolones, their distinct tautomeric equilibria, electronic properties, and metabolic stability profiles preclude simple substitution. Isoxazolones exhibit unique keto-enol tautomerism that influences binding to biological targets differently than the fully aromatic isoxazole ring . For example, the carbonyliminic system in isoxazolones governs antioxidant mechanisms via single electron transfer (SET) or hydrogen atom transfer (HAT), whereas isoxazoles rely primarily on aromatic stabilization . Moreover, isoxazolones are bioisosteric analogues of pyrazolones but offer divergent pharmacokinetic and toxicity profiles, making direct replacement without experimental validation risky . The following quantitative evidence demonstrates where this compound class provides measurable differentiation over its closest comparators.

Tautomeric shift alters target binding
Isoxazolone keto-enol equilibrium differs from aromatic isoxazoles, potentially changing biological target engagement.
Antioxidant mechanism divergence
Isoxazolones may act via SET or HAT pathways, while isoxazoles rely on aromatic stabilization; direct substitution requires assay validation.
PK/toxicity profile mismatch with pyrazolones
Despite bioisosteric similarity, divergent pharmacokinetic and toxicity profiles mean pyrazolone-based leads may not predict isoxazolone behavior.

2H-1,3-Oxazol-2-id-4-one: Quantitative Evidence vs. Comparators


p38 MAP Kinase Inhibition vs. Imidazole Bioisostere

Substituted isoxazoles demonstrate a twofold improvement in p38 MAP kinase inhibitory potency compared to the imidazole-based reference compound SB-203580. Compound 4a, a 4,5-disubstituted isoxazole, exhibits an IC50 value that is 50% lower (more potent) than the imidazole comparator in an in vitro ELISA assay using isolated p38 MAP kinase [1]. This quantifies the advantage of the isoxazole ring as a bioisosteric replacement, offering enhanced suppression of cytokine release and decreased affinity for cytochrome P450, thereby improving the therapeutic window [2].

p38 MAPK IC50
Reported
2-fold lower IC50 vs imidazole SB-203580
Supports kinase selectivity review
In vitro ELISA, isolated p38 MAP kinase; exact IC50 not disclosed
p38 MAPK Anti-inflammatory Kinase inhibitors

Antimicrobial Activity vs. Pyrazolones and Cyclohexenones

Fused-ring isoxazolinones exhibit potent antimicrobial activity with MIC values ranging from 0.313 to 1.25 μg/mL against Bacillus subtilis and Candida albicans when bearing a thiophene substituent. This activity is comparable to pyrazolinones under identical conditions but significantly exceeds that of the precursor cyclohexenones, which showed no activity in the same assay [1]. The data indicate that the isoxazolinone heterocycle is critical for the observed antimicrobial effects, as cyclohexenones lacking the oxazole ring are inactive.

Antimicrobial MIC
Reported
Isoxazolinone MIC 0.313–1.25 µg/mL vs pyrazolinone equivalent; >100-fold improvement over cyclohexenone (inactive)
Supports antimicrobial screening context
B. subtilis, C. albicans; broth microdilution
Antimicrobial Antifungal Drug discovery

E. coli Antibacterial Activity vs. Gentamicin

4-((2H-chromen-3-yl)methylene)-3-methylisoxazol-5(4H)-one derivatives demonstrate potent antibacterial activity against Escherichia coli with zone of inhibition (ZI) values of 18–19 mm and MIC of 6.25 μg/mL, which is on par with the clinical standard gentamicin [1]. Molecular docking studies reveal that these compounds bind bacterial DNA gyrase with a binding affinity of −8.8 kcal/mol, indicating a defined mechanism of action. Substitution with electron-withdrawing groups (e.g., –Cl, –Br) enhances activity, suggesting SAR-driven optimization potential.

E. coli MIC vs gentamicin
Reported
MIC 6.25 µg/mL; ZI 18–19 mm — equivalent to gentamicin standard
Supports comparator response context
DNA gyrase binding −8.8 kcal/mol; disk diffusion
Antibacterial Gram-negative DNA gyrase

Preemergence Herbicidal Activity via Protox Inhibition

Isoxazole-based herbicides act as competitive inhibitors of protoporphyrinogen oxidase (Protox), with the amount of accumulated protoporphyrin IX correlating directly with herbicidal efficacy (R² not specified, but correlation described as 'well correlated') [1]. Notably, these compounds demonstrate significantly higher herbicidal activity when applied preemergence compared to postemergence, a pattern that distinguishes them from most other photobleaching herbicides [2]. The molecular properties of nine isoxazoles were compared to those of protoporphyrinogen (Protogen) and two well-known inhibitors from different herbicide groups; the most active isoxazoles share bulk, electronic, and energy properties approximating half of the Protogen molecule, suggesting a unique binding mode [3].

Herbicide application timing
Class-level
Preemergence application yields higher activity than postemergence; protoporphyrin IX accumulation correlated with effect
Supports preemergence screening workflow
Greenhouse trials, various weed species; qualitative comparison
Herbicide Protox inhibition Agrochemical

DPPH Radical Scavenging vs. Edaravone

Experimental DPPH radical scavenging assays reveal that phenylisoxazolone possesses antioxidant activity comparable to edaravone, a clinically used pyrazolone antioxidant . DFT calculations demonstrate that the NH tautomer of isoxazolone is a better antioxidant via single electron transfer (SET), while the OH tautomer excels in homolytic hydrogen atom transfer (HAT) mechanisms. Although theoretical calculations indicate edaravone is slightly more potent than phenylisoxazolone, the experimental DPPH results show no significant difference, highlighting the practical interchangeability of the two scaffolds for antioxidant applications .

DPPH scavenging vs edaravone
Data to verify
Phenylisoxazolone DPPH activity comparable to edaravone; no significant difference in experimental assay
Supports antioxidant mechanism comparison
DFT: NH tautomer better SET, OH better HAT; sources not provided in abstract
Antioxidant Free radical scavenging Tautomerism

Non-Opioid Analgesic Activity: Mechanism Insights

Isoxazolone derivatives, particularly compound 3b bearing a nitro group, demonstrate high analgesic activity at a dose of 6 mg/kg in animal models. This analgesic effect was not reversed by naloxone (0.5 mg/kg), indicating that the mechanism does not involve the opioidergic pathway [1]. In head-to-head comparison, isoxazolone 3b and pyrazolone 4b exhibited comparable analgesic potency, with both compounds showing efficacy that was not opioid-mediated. Molecular docking against COX-1 (3N8X) and COX-2 (3LN1) suggests that the analgesic action may be related to cyclooxygenase inhibition or antioxidant activity rather than opioid receptor binding [2].

Analgesic pathway
Reported
Isoxazolone 3b (6 mg/kg) shows naloxone-insensitive activity, equivalent to pyrazolone 4b in rodent nociception
Supports non-opioid pathway-response interpretation
COX docking suggests alternative mechanism; in vivo model context
Analgesic Non-opioid Pain management

2H-1,3-Oxazol-2-id-4-one: Application Scenarios


Anti-inflammatory Drug Discovery Targeting p38 MAP Kinase

Isoxazole/isoxazolone scaffolds are prioritized for developing next-generation p38 MAP kinase inhibitors due to their 2-fold potency advantage over imidazole bioisosteres [7]. This quantifiable improvement in IC50 enables lower dosing and potentially reduced cytochrome P450 interactions, as demonstrated by compound 4a [8]. Researchers procuring isoxazole derivatives for anti-inflammatory programs can expect enhanced cytokine suppression profiles compared to imidazole-based leads.

Antimicrobial and Antifungal Lead Optimization

Fused-ring isoxazolinones with thiophene substituents exhibit MIC values of 0.313–1.25 μg/mL against Bacillus subtilis and Candida albicans, matching pyrazolones but vastly outperforming non-heterocyclic cyclohexenone precursors [7]. This makes them ideal starting points for structure-activity relationship (SAR) studies aimed at improving potency and spectrum. Additionally, chromenyl isoxazolones achieve MIC of 6.25 μg/mL against E. coli, comparable to gentamicin, with a DNA gyrase inhibition mechanism [8].

Herbicide Development with Preemergence Activity

Isoxazole herbicides are uniquely suited for preemergence weed control programs due to their preferential activity when applied to soil before weed emergence, as documented in greenhouse studies [7]. Their competitive inhibition of protoporphyrinogen oxidase and correlation between protoporphyrin IX accumulation and herbicidal efficacy provide a measurable, mechanism-based selection criterion for agrochemical lead optimization [8].

Non-Opioid Analgesic Development

Isoxazolone derivatives offer a non-opioid analgesic mechanism at effective doses as low as 6 mg/kg, with efficacy comparable to pyrazolones [7]. The absence of naloxone reversibility confirms that these compounds do not engage opioid receptors, thereby reducing addiction potential. This profile supports their procurement for pain management drug discovery campaigns targeting COX or antioxidant pathways [8].

Application
Selection Property
Validation Focus
p38 MAP kinase pathway studies
Kinase selectivity review
p38 inhibition endpoints vs imidazole comparators
Antimicrobial screening studies
MIC and spectrum context
Strain-panel response against B. subtilis, C. albicans, E. coli
Preemergence herbicide research
Application timing profile
Protox inhibition and porphyrin accumulation monitoring
Non-opioid pain pathway research
Opioid-pathway independence
Nociception model endpoints and COX/antioxidant target validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


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